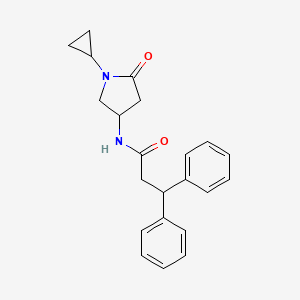

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide

Description

Properties

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c25-21(23-18-13-22(26)24(15-18)19-11-12-19)14-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-20H,11-15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOTZHGWPLUKAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide typically involves multi-step chemical reactions. The synthetic route often includes nucleophilic substitution, ester hydrolysis, and cyclocondensation reactions. For instance, the microwave-assisted synthesis of similar compounds has been highlighted as an efficient method. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

Cycloaddition: The compound can participate in cycloaddition reactions, forming complex ring structures.

Scientific Research Applications

Research indicates that N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide exhibits significant biological activities, particularly in the realms of anticancer , antimicrobial , and neurological applications . Below are detailed insights into its applications based on empirical studies.

Anticancer Applications

The compound has shown promise in anticancer research through various mechanisms:

- Cell Viability Studies : In vitro studies have demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells. For instance, treatment with concentrations around 100 µM resulted in a notable decrease in cell proliferation compared to control groups.

| Study | Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Study 1 | A549 | 100 | Significant reduction in viability |

| Study 2 | MCF7 | 50 | Induction of apoptosis |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Pathogen Testing : The compound exhibits inhibitory effects against various pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. Studies reveal effective growth inhibition at varying concentrations.

| Pathogen | Concentration (µM) | Observed Effect |

|---|---|---|

| Klebsiella pneumoniae | 10 | Effective growth inhibition |

| Staphylococcus aureus | 20 | Effective growth inhibition |

Neurological Applications

Emerging research suggests potential applications in neurology:

- Neuroprotective Effects : Initial studies indicate that the compound may possess neuroprotective properties, potentially beneficial in conditions such as Alzheimer’s disease. Mechanistic studies are needed to elucidate the pathways involved.

Case Study 1: Anticancer Properties

A study conducted on A549 cells treated with this compound revealed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells at higher concentrations.

Case Study 2: Antimicrobial Efficacy Assessment

In a comparative study against standard antibiotics, this compound showed superior efficacy against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs in RORγ Modulation (Diphenylpropanamide Series)

Evidence from a structure-activity relationship (SAR) study highlights the importance of the diphenylpropanamide scaffold in RORγ-selective modulation . Modifications to three regions of the scaffold—the amide substituent, aryl groups, and linker—were explored. The target compound’s 1-cyclopropyl-5-oxopyrrolidin-3-yl group likely optimizes potency and pharmacokinetics compared to earlier leads. For example:

- Lead compound in : Exhibited modest mouse pharmacokinetics but sufficient in vitro activity for use as an in vivo probe. The cyclopropy-pyrrolidinone substituent in the target compound may improve metabolic stability by blocking oxidative degradation pathways.

Key Differences:

Benzothiazole Derivatives (EU Patent Application)

The European patent application (EP 3 348 550A1) lists N-(benzothiazole-2-yl)-3,3-diphenylpropanamide as a structural analog . Key comparisons:

- In contrast, the target compound’s pyrrolidinone may favor solubility and receptor binding.

- Pharmacokinetics: Benzothiazole derivatives often exhibit higher lipophilicity (e.g., XlogP ~3–4), which may limit bioavailability compared to the target compound’s balanced logP (inferred from cyclopropy-pyrrolidinone’s polarity).

Imidazole-Containing Analogs (GPCR-Targeting Compound)

A GPCR-targeting compound, N-[N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3,3-diphenylpropanamide, shares the diphenylpropanamide core but includes an imidazole-ethyl-carbamimidoyl group .

Comparison Table:

The imidazole group in ’s compound may enhance GPCR binding but increase metabolic liability due to oxidative susceptibility. The target compound’s pyrrolidinone likely improves stability and receptor selectivity.

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a cyclopropyl group and a pyrrolidine moiety, which are known to influence its biological activity. The molecular formula is , and it exhibits properties typical of amides, such as stability and solubility in organic solvents.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways, particularly cyclooxygenases (COX). Inhibition of COX enzymes is significant as it relates to the management of pain and inflammation.

Table 1: Summary of Biological Targets

| Target Enzyme | Mechanism of Action | Effect |

|---|---|---|

| COX-1 | Inhibition | Reduces inflammation |

| COX-2 | Selective inhibition | Analgesic and anti-inflammatory effects |

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against COX enzymes. For instance, a study found that it selectively inhibited COX-2 with an IC50 value lower than that of traditional NSAIDs, suggesting a potentially favorable side effect profile regarding gastrointestinal toxicity .

Case Studies

Several case studies have highlighted the compound's efficacy in animal models of inflammation. In one study involving rats with induced arthritis, administration of the compound resulted in a marked reduction in swelling and pain compared to control groups treated with placebo . The results indicated not only the anti-inflammatory potential but also suggested possible analgesic properties.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability. Early pharmacokinetic studies suggest that the compound has a moderate half-life, allowing for effective dosing regimens without frequent administration. Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles.

Safety and Toxicology

Initial toxicological assessments indicate that this compound has a favorable safety profile. Acute toxicity studies in rodents showed no significant adverse effects at therapeutic doses. However, long-term studies are required to assess chronic exposure risks.

Q & A

Q. How can synthetic routes for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide be optimized to improve yield and purity?

Methodological Answer:

- Microwave-assisted synthesis can enhance reaction efficiency by reducing reaction times and improving regioselectivity, as demonstrated for structurally analogous pyrrolidinone derivatives .

- Catalytic systems (e.g., palladium-based catalysts) may facilitate C–H activation in key steps, enabling direct functionalization of the pyrrolidine core .

- Purification via flash chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended to isolate high-purity products. Monitor intermediates using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .

Q. What spectroscopic techniques are critical for characterizing the molecular structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve the cyclopropyl, pyrrolidinone, and diphenylpropanamide moieties. Assign stereochemistry via - COSY and NOESY experiments .

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm) and amide N–H bending (~1540 cm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ) with <2 ppm error .

Advanced Research Questions

Q. How does conformational flexibility of the pyrrolidinone ring influence the compound’s biological activity?

Methodological Answer:

- Perform X-ray crystallography using SHELX software to determine the puckering amplitude () and phase angle () of the pyrrolidinone ring .

- Compare docking simulations (e.g., AutoDock Vina) of different conformers against target proteins (e.g., enzymes with hydrophobic active sites). Use molecular dynamics (MD) to assess stability of binding poses over 100-ns trajectories .

- Corrogate results with bioactivity assays (e.g., IC measurements) to identify pharmacophoric conformers .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical weighting to account for assay variability (e.g., cell line differences, EC vs. IC) .

- Counter-screening : Test the compound against off-target receptors (e.g., GPCR panels) to identify nonspecific interactions. Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., fluorinated phenyl groups) to isolate structure-activity relationships (SAR) .

Mechanistic and Analytical Questions

Q. What reaction mechanisms dominate during the compound’s degradation under physiological conditions?

Methodological Answer:

- Hydrolysis studies : Incubate the compound in pH 7.4 buffer at 37°C and monitor degradation via LC-MS/MS . Identify primary cleavage sites (e.g., amide bond) using isotopic labeling () .

- Oxidative stress assays : Expose to reactive oxygen species (ROS) and quantify degradation products (e.g., hydroxylated derivatives) using GC-MS .

- Computational modeling : Calculate bond dissociation energies (BDEs) for labile bonds using DFT (B3LYP/6-31G)* to predict stability .

Q. How can computational methods predict the compound’s interactions with cytochrome P450 enzymes?

Methodological Answer:

- Docking simulations : Use CYP3A4 homology models (PDB: 4I3Q) to predict binding modes. Prioritize residues (e.g., Phe-304, Arg-372) for mutagenesis studies .

- Quantum mechanics/molecular mechanics (QM/MM) : Map the metabolic pathway for hydroxylation or N-dealkylation at the pyrrolidinone nitrogen .

- Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) and UPLC-TOF metabolite profiling .

Data Analysis and Reproducibility

Q. What statistical approaches ensure reproducibility in dose-response studies?

Methodological Answer:

- Hill equation fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC values. Report 95% confidence intervals and > 0.95 .

- Power analysis : Determine sample size (n ≥ 3) to achieve 80% power (α = 0.05) for detecting ≥2-fold activity differences .

- Blinded experiments : Assign compound concentrations randomly to eliminate bias in plate-reader assays .

Structural and Functional Analogues

Q. How do substitutions on the diphenylpropanamide moiety alter target selectivity?

Methodological Answer:

- Parallel synthesis : Prepare a library of analogs with substituents (e.g., -CF, -OCH) at para/meta positions. Screen against kinase panels (e.g., Eurofins KINOMEscan) .

- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using multivariate regression .

- Crystallography : Co-crystallize analogs with target proteins (e.g., EGFR) to visualize steric/electronic effects on binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.